
3-Ethynyl-2-methoxy-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-2-methoxy-5-nitropyridine is a versatile chemical compound with the molecular formula C8H6N2O3 It is characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methoxy-5-nitropyridine typically involves the nitration of 2-methoxypyridine followed by the introduction of an ethynyl group. One common method involves the reaction of 2-methoxypyridine with nitric acid to form 2-methoxy-5-nitropyridine. Subsequently, the ethynyl group is introduced through a Sonogashira coupling reaction using ethynyltrimethylsilane and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts to facilitate the coupling reactions .
化学反応の分析
Types of Reactions
3-Ethynyl-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethynyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
科学的研究の応用
3-Ethynyl-2-methoxy-5-nitropyridine finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethynyl-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in cycloaddition reactions, leading to the formation of bioactive compounds. The methoxy group can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
2-Methoxy-5-nitropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Methoxy-2-nitropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Ethoxy-5-nitropyridine: Contains an ethoxy group instead of a methoxy group, affecting its chemical properties and reactivity.
Uniqueness
3-Ethynyl-2-methoxy-5-nitropyridine stands out due to the presence of the ethynyl group, which imparts unique reactivity and enables its use in a broader range of chemical transformations. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
特性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
3-ethynyl-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C8H6N2O3/c1-3-6-4-7(10(11)12)5-9-8(6)13-2/h1,4-5H,2H3 |
InChIキー |
KKOPWDTYUZJYAP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


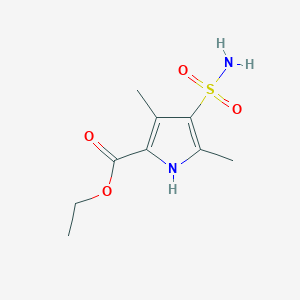
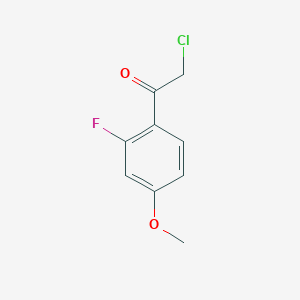
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)
![5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13513488.png)

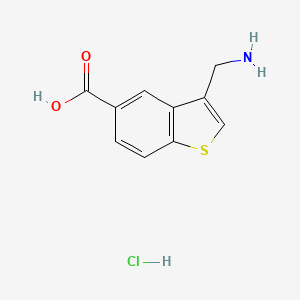

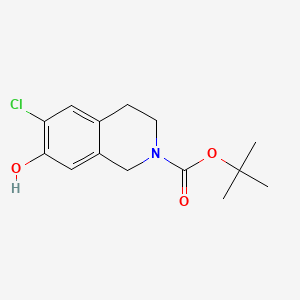
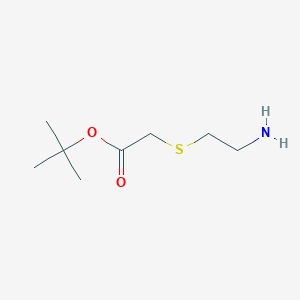

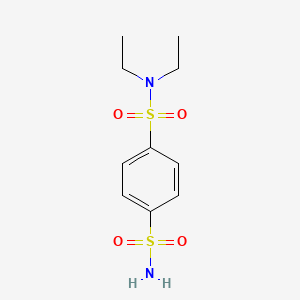
![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)

![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)
